Pigment Yellow 180 (C.I. 21290)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Pigment Yellow 180 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the reaction of 2-aminobenzimidazole with acetoacetanilide derivatives under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of C.I. Pigment Yellow 180 involves large-scale chemical synthesis followed by post-processing steps such as heating, solvent grinding, or ball milling to achieve the desired pigment properties . The pigment is then subjected to crystallization and filtration processes to remove impurities and enhance its color strength and stability .
Chemical Reactions Analysis
Types of Reactions: C.I. Pigment Yellow 180 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s molecular structure, affecting its stability and color.
Substitution: The pigment can undergo substitution reactions where functional groups are replaced by other chemical groups, modifying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified versions of C.I. Pigment Yellow 180 with altered color properties and stability. These modified pigments can be tailored for specific industrial applications .
Scientific Research Applications
C.I. Pigment Yellow 180 has a wide range of scientific research applications, including:
Chemistry: Used as a colorant in various chemical formulations and as a standard in colorimetric analysis.
Biology: Employed in biological staining techniques to visualize cellular components and structures.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which C.I. Pigment Yellow 180 exerts its effects involves its interaction with light and other chemical compounds. The pigment’s molecular structure allows it to absorb and reflect specific wavelengths of light, resulting in its characteristic greenish-yellow color. The pigment’s stability and resistance to chemical reactions are attributed to its benzimidazolone core and the presence of azo linkages .
Comparison with Similar Compounds
Similar Compounds:
Pigment Yellow 12: A diarylide pigment with similar color properties but lower stability and environmental safety.
Pigment Yellow 13: Another diarylide pigment with a slightly different shade and lower heat stability.
Pigment Yellow 83: Known for its bright yellow color but less stable under high temperatures compared to C.I.
Uniqueness: C.I. Pigment Yellow 180 stands out due to its superior heat stability, warp resistance, and environmental safety. It offers a greener alternative to traditional chrome and diarylide pigments, making it a preferred choice in various industrial applications .
Biological Activity
Pigment Yellow 180 (PY180), also known as C.I. 21290, is a synthetic organic pigment belonging to the benzimidazolone class. It is widely used in various applications, including plastics, coatings, and textiles, due to its excellent lightfastness, heat stability, and resistance to chemicals. This article explores the biological activity of PY180, focusing on its antioxidant properties, potential toxicity, and applications in biomedicine.
Pigment Yellow 180 is characterized by its vibrant yellow color and high transparency. Its chemical structure contributes to its stability and performance in various applications. The pigment's oil absorption value is reported to be approximately 74 ml/100 g, indicating its capacity to interact with different media effectively .
Antioxidant Activity
Research has demonstrated that PY180 exhibits significant antioxidant properties. A study evaluating the antioxidant capacity of various pigments found that PY180 can scavenge free radicals effectively. The DPPH radical scavenging activity of PY180 was measured at a concentration of 35.7 µg/mL, indicating its potential as a natural antioxidant agent .
Table 1: Antioxidant Activity Comparison
Pigment Type | DPPH Scavenging Activity (µg/mL) |
---|---|
Pigment Yellow 180 | 35.7 |
Other Natural Pigments | Varies (lower than PY180) |
Toxicity Assessment
The safety profile of Pigment Yellow 180 has been investigated through various toxicity assays. In a zebrafish model system, the IC50 value for PY180 was reported at 710 µg/mL, suggesting moderate toxicity levels . Further studies are necessary to fully understand the implications of this toxicity in different biological systems.
Applications in Biomedicine
The unique properties of Pigment Yellow 180 have led to its exploration in biomedical applications. Its antioxidant capabilities suggest potential uses in preventing oxidative stress-related diseases. Additionally, the pigment's biocompatibility makes it a candidate for use in drug delivery systems and as a coloring agent in pharmaceuticals.
Case Study: Use of PY180 in Drug Delivery Systems
A recent investigation into the incorporation of PY180 into polymeric nanoparticles demonstrated enhanced stability and controlled release characteristics for therapeutic agents. The study highlighted that the addition of PY180 improved the physical properties of the nanoparticles while maintaining their biological activity .
Environmental Impact and Biodegradability
One significant advantage of using natural or synthetic pigments like PY180 is their biodegradability compared to traditional synthetic dyes. Research indicates that pigments derived from microbial sources exhibit lower toxicity and higher biodegradability, making them environmentally friendly alternatives for industrial applications .
Properties
Molecular Formula |
C36H28N10O8 |
---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C36H28N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50) |
InChI Key |
RFIGUUFNKNICHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=NC(=O)N=C2C=C1)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=NC(=O)N=C6C=C5 |
Origin of Product |
United States |
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